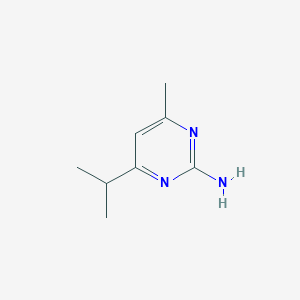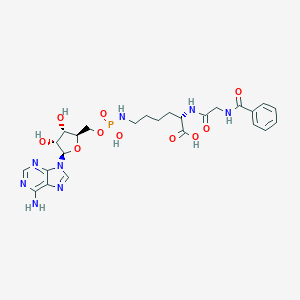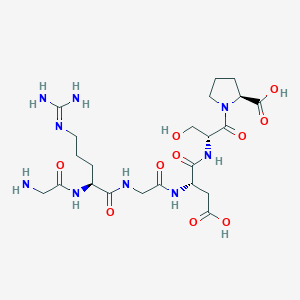
4-Isopropyl-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-6-methylpyrimidin-2-amine, also known as IMPY, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. IMPY is a heterocyclic compound that consists of a pyrimidine ring with an isopropyl group and a methyl group attached to it.
Aplicaciones Científicas De Investigación
4-Isopropyl-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties. In medicinal chemistry, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a scaffold for the development of new drugs targeting various diseases, such as Alzheimer's disease, cancer, and HIV. In biochemistry, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a probe for the detection of metal ions and as a ligand for the development of metal-based catalysts. In neuroscience, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a tool for the study of the adenosine A2A receptor, which is involved in several neurological disorders, such as Parkinson's disease and Huntington's disease.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Isopropyl-6-methylpyrimidin-2-amine has been reported to interact with several proteins, including adenosine receptors, metal ions, and enzymes. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various diseases. 4-Isopropyl-6-methylpyrimidin-2-amine has also been reported to activate the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
4-Isopropyl-6-methylpyrimidin-2-amine has been reported to exhibit several biochemical and physiological effects in cells and organisms. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 4-Isopropyl-6-methylpyrimidin-2-amine has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-Isopropyl-6-methylpyrimidin-2-amine has been shown to activate the adenosine A2A receptor, which can modulate neurotransmitter release and neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Isopropyl-6-methylpyrimidin-2-amine in lab experiments is its high purity and stability. 4-Isopropyl-6-methylpyrimidin-2-amine can be easily synthesized and purified, which makes it a suitable compound for various applications. Another advantage is its versatility, as it can be modified to create new compounds with different properties. However, one of the limitations of using 4-Isopropyl-6-methylpyrimidin-2-amine is its limited solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, which can make it challenging to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 4-Isopropyl-6-methylpyrimidin-2-amine. One direction is the development of new drugs based on the 4-Isopropyl-6-methylpyrimidin-2-amine scaffold for the treatment of various diseases. Another direction is the study of the interactions between 4-Isopropyl-6-methylpyrimidin-2-amine and metal ions, which can lead to the development of new metal-based catalysts. In addition, the study of the adenosine A2A receptor and its modulation by 4-Isopropyl-6-methylpyrimidin-2-amine can provide insights into the treatment of neurological disorders. Further research is also needed to elucidate the mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine and its effects on cells and organisms.
Conclusion:
In conclusion, 4-Isopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 4-Isopropyl-6-methylpyrimidin-2-amine involves the condensation of 2,4-diaminopyrimidine with isopropylmethylketone in the presence of a catalyst. 4-Isopropyl-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties. The mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Isopropyl-6-methylpyrimidin-2-amine has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 4-Isopropyl-6-methylpyrimidin-2-amine involves the condensation of 2,4-diaminopyrimidine with isopropylmethylketone in the presence of a catalyst. The reaction proceeds under basic conditions and results in the formation of 4-Isopropyl-6-methylpyrimidin-2-amine as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
Propiedades
IUPAC Name |
4-methyl-6-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHZVAWEYQAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-6-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)




![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)



